molecular formula C16H16N4O2S4 B2484533 (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide CAS No. 333443-23-5

(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2484533
CAS No.: 333443-23-5
M. Wt: 424.57
InChI Key: DPMHMFIRRRVEIX-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C16H16N4O2S4 and its molecular weight is 424.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The compound has been utilized in the synthesis of various heterocyclic compounds, incorporating pyrimidine, pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole rings. These synthesized products have shown moderate antimicrobial activity, indicating potential applications in developing antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Facilitating Microwave-Assisted Synthesis

The compound facilitates the microwave-assisted synthesis of certain derivatives, which are conveniently prepared, showcasing its utility in modern, rapid synthesis techniques for potential pharmaceutical applications (Zidar, Kladnik, & Kikelj, 2009).

Antitumor Activity

A preparation method was developed for the synthesis of specific butanamides, which were converted to acid chlorides and reacted with aromatic and heterocyclic amines. This series of compounds demonstrated moderate antitumor activity, particularly against the UO31 renal cancer cell line, indicating a potential research avenue in cancer treatment (Horishny & Matiychuk, 2020).

Potential as Anticancer Agents

A series of compounds incorporating the thiazole or 1,3,4-thiadiazole ring exhibited notable anticancer activities. The synthesis process, involving a range of compounds and reactions, was detailed, and the structures of the products were elucidated based on spectral data. The anticancer activity was evaluated, with certain compounds showing promising results, suggesting the potential of these derivatives as anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S4/c1-2-13-18-19-15(26-13)17-12(21)6-3-7-20-14(22)11(25-16(20)23)9-10-5-4-8-24-10/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,19,21)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMHMFIRRRVEIX-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.